1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene
Description
Significance of Aryl Ethers in Contemporary Organic Synthesis and Chemical Research
Aryl ethers are a class of organic compounds featuring an oxygen atom connected to an aryl group and another alkyl or aryl group. numberanalytics.com This structural unit is a cornerstone in organic chemistry for several reasons. Ethers are generally characterized by their chemical stability, being relatively unreactive towards many acids, bases, and oxidizing agents. solubilityofthings.com This stability makes them excellent choices as non-polar solvents for a wide range of organic reactions, as they can dissolve numerous organic compounds without interfering in the reaction process. solubilityofthings.comnumberanalytics.com
Beyond their role as solvents, aryl ethers are crucial building blocks in the synthesis of more complex molecules. fiveable.me They are prevalent in a variety of industrially important substances, including pharmaceuticals, fragrances, and cosmetics. acs.org The ether linkage is a common feature in many biologically active natural products, such as the antibiotic erythromycin, where it contributes to the molecule's stability and efficacy. numberanalytics.com In medicinal chemistry, the incorporation of an aryl ether moiety can significantly influence a compound's pharmacological properties. The synthesis of these ethers, often achieved through methods like the Williamson ether synthesis, allows for the versatile construction of diverse molecular architectures. fiveable.me
The Integral Role of Fluorine in Organic Chemistry and Advanced Molecular Design
Fluorine has emerged as a uniquely powerful element in the design of advanced molecules. nih.gov Its distinctive properties set it apart from other halogens, enabling chemists to fine-tune the characteristics of organic compounds in ways that are often not achievable with other elements. wikipedia.org The strategic incorporation of fluorine is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. acs.orgselectscience.net Approximately one-quarter of all commercial herbicides and a significant percentage of pharmaceuticals contain fluorine. selectscience.net
The profound impact of fluorine on molecular properties stems from its unique electronic and steric characteristics. Fluorine is the most electronegative element, a property that dramatically alters the electronic distribution within a molecule. lew.ronumberanalytics.com This strong electron-withdrawing effect can modify the acidity or basicity (pKa) of nearby functional groups, which can, in turn, enhance the bioavailability of a drug by improving its ability to permeate cell membranes. tandfonline.com The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.orgnumberanalytics.com This exceptional strength imparts high thermal and chemical stability to fluorinated compounds, making them resistant to metabolic degradation. wikipedia.orglew.ro
The unique properties of fluorine are strategically harnessed in molecular design to enhance the performance of chemical compounds. In medicinal chemistry, the introduction of fluorine is a well-established tactic to improve a drug candidate's profile. nih.gov By blocking sites on a molecule that are susceptible to metabolic oxidation by enzymes like cytochrome P450, fluorination can increase a drug's metabolic stability and prolong its therapeutic effect. mdpi.com
Furthermore, the altered electronic nature of fluorinated compounds can lead to stronger binding interactions with target proteins. tandfonline.com Fluorine's ability to modulate lipophilicity (the ability to dissolve in fats and lipids) is another critical application. While fluorinating an aromatic ring tends to increase lipophilicity, the effect on alkyl chains can be tailored to either increase or decrease this property, providing a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Beyond pharmaceuticals, fluorine is essential in the creation of advanced materials like fluoropolymers (e.g., Teflon) and is used in imaging agents for medical diagnostics, such as positron emission tomography (PET). acs.orglew.ro
Contextualizing 1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene within Emerging Research Paradigms
The compound This compound is a molecule that embodies the principles of modern chemical design by combining three key structural motifs: a bromobenzyl group, an aryl ether linkage, and a difluorinated benzene (B151609) ring. While specific research on this exact molecule is not extensively published, its structure suggests its role as a valuable intermediate in the synthesis of more complex target molecules.
The 2,3-difluorophenyl moiety is a component found in therapeutics, where the fluorine atoms are strategically placed to enhance metabolic stability and binding affinity. The precursor, 1-bromo-2,3-difluorobenzene (B1273032), is used as an intermediate for synthesizing potent pharmaceutical agents, such as Calcitonin gene-related peptide (CGRP) receptor antagonists. chemicalbook.com The bromine atom on the benzyl (B1604629) group serves as a versatile chemical handle. It is well-suited for a variety of organometallic cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. This allows for the subsequent attachment of diverse molecular fragments to build complexity.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉BrF₂O | sigmaaldrich.com |
| Molecular Weight | 299.11 g/mol | sigmaaldrich.com |
| CAS Number | 941294-52-6 | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | SOVXEAXNAFZMRB-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Properties of Key Precursors and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application/Note | Source |
|---|---|---|---|---|---|
| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | 38573-88-5 | Intermediate for pharmaceuticals and liquid crystals. chemicalbook.combldpharm.com | chemicalbook.com |
| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 348-57-2 | Intermediate for the antifungal drug fluconazole. google.com | nih.gov |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 589-15-1 | Common alkylating agent in synthesis. | N/A |
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenyl)methoxy]-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-4-9(5-7-10)8-17-12-3-1-2-11(15)13(12)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORTUGQZVHXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 4 Bromobenzyl Oxy 2,3 Difluorobenzene and Analogous Structures
Established and Emerging Ether Formation Methodologies in Aryl Systems
The formation of the C(aryl)-O bond is a fundamental operation in organic synthesis. Historically, the Williamson ether synthesis and the classical Ullmann condensation were the primary methods. acs.org However, these methods often require harsh conditions and have limited scope. acs.orgresearchgate.net Modern organic synthesis has seen the advent of sophisticated catalytic systems that enable these transformations under milder conditions with greater efficiency and broader applicability.
The copper-catalyzed Ullmann condensation, first reported in the early 20th century, is a traditional method for forming C-O bonds by coupling an aryl halide with an alcohol or phenol (B47542). acs.org The original conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. researchgate.net However, significant progress has been made through the development of catalytic systems and the introduction of ligands, which facilitate the reaction under milder conditions and expand its substrate scope. acs.orgnih.gov These modern Ullmann-type reactions are attractive due to the low cost and low toxicity of copper compared to other transition metals. youtube.com
A key advancement is the ability to perform these couplings under catalytic conditions, often with copper(I) or copper(II) salts like CuI, CuCl, CuBr, or Cu(OAc)₂. liv.ac.ukyoutube.com For the synthesis of a molecule like 1-((4-bromobenzyl)oxy)-2,3-difluorobenzene, an Ullmann-type approach would involve coupling 1-bromo-2,3-difluorobenzene (B1273032) with (4-bromophenyl)methanol.
The efficacy of modern Ullmann reactions is critically dependent on the choice of ligand, which modulates the reactivity of the copper center. youtube.com A variety of ligand classes have been developed to promote C-O coupling.
Anionic Ligands: Chelating anionic ligands have been shown to be effective in promoting copper-catalyzed cross-coupling reactions. Mechanistic studies suggest that the reaction of iodoarenes can proceed through ligated anionic Cu(I) intermediates. acs.org The use of anionic nitrogen ligands, for example, can lead to the formation of copper(I) imidate and amidate complexes, which are proposed intermediates in related C-N coupling reactions. acs.org In C-O coupling, ligands such as picolinic acid and 1H-imidazole-4-carboxylic acid have been successfully employed for the O-arylation of phenols. acs.org
Oxalic Diamides: A significant breakthrough in ligand design involves the use of simple oxalic diamides. These ligands have proven to be powerful in promoting the copper-catalyzed alkoxylation of unactivated aryl chlorides and bromides. princeton.edursc.orgrsc.org This system is notable for its efficiency with challenging substrates, including secondary alcohols and heteroaryl chlorides. princeton.edursc.org The reactions can proceed at moderate temperatures (60-100 °C) with only a small excess of the alcohol, making the process highly practical. princeton.edu
tert-Butoxide as a Ligand: In a notable discovery, it was demonstrated that tert-butoxide can function not only as a base but also as a ligand in copper-catalyzed C-O coupling. princeton.edursc.orgrsc.org This finding enables the alkoxylation of aryl iodides to proceed even at room temperature. princeton.edu The use of lithium tert-butoxide as a base, which can generate the lithium alkoxide in situ, has been identified as a key factor for successful coupling in ligand-free systems, where the alcohol itself serves as the solvent. youtube.com
| Ligand Type | Key Features & Advantages | Typical Substrates | Reference |
|---|---|---|---|
| Picolinic Acid | Inexpensive; effective for coupling sterically hindered phenols. | Aryl Iodides/Bromides & Phenols | acs.org |
| Oxalic Diamides | Effective for unactivated aryl chlorides/bromides; works with secondary alcohols. | Aryl Chlorides/Bromides & Alcohols | princeton.edursc.org |
| tert-Butoxide | Acts as both ligand and base; enables room-temperature coupling of aryl iodides. | Aryl Iodides & Alcohols | princeton.edursc.org |
| N,N-dimethylglycine | Effective for coupling with aliphatic alcohols. | Aryl Iodides & Aliphatic Alcohols | mdpi.com |
Modern copper-catalyzed etherification protocols exhibit a broad substrate scope. The reactions are generally effective for aryl iodides and bromides. acs.orgacs.org While aryl chlorides are more challenging substrates due to the stronger C-Cl bond, the development of specific ligand systems, such as oxalic diamides, has enabled their successful coupling. princeton.edursc.orgnih.gov
The reaction tolerates a wide variety of functional groups on both the aryl halide and the alcohol partner. acs.org This includes both electron-rich and electron-deficient aromatic systems. A range of primary and secondary aliphatic alcohols can be used effectively. princeton.edursc.org For instance, protocols have been developed for the coupling of various aryl bromides with aliphatic diols, which can act as the reactant, ligand, and solvent simultaneously. liv.ac.uk
However, limitations still exist. Reactions involving sterically hindered substrates, such as ortho-substituted aryl halides or bulky secondary alcohols, can be challenging and may require higher catalyst loadings or more specialized ligands. acs.org Furthermore, catalyst deactivation can sometimes be an issue, particularly in reactions involving certain functional groups. acs.org
| Aryl Halide | Alcohol Partner | Catalyst System (Cu Salt/Ligand) | Yield Range | Reference |
|---|---|---|---|---|
| Aryl Bromides (electron-rich & -deficient) | Primary Aliphatic Alcohols | CuI / N¹,N²-diarylbenzene-1,2-diamine | Good to Excellent | acs.org |
| Aryl Iodides & Bromides | Phenols (including hindered) | CuI / Picolinic Acid | Good | acs.org |
| Aryl Chlorides & Bromides | Primary & Secondary Alcohols | Cu(OAc)₂ / Oxalic Diamide | Good to Excellent | princeton.edu |
| Aryl Bromides | Aliphatic Diols | CuCl₂ (ligand-free) | Good to Excellent | liv.ac.uk |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variants, represent a powerful and complementary approach to copper-based systems. researchgate.net These reactions often proceed under mild conditions with high functional group tolerance and have become a mainstay in modern organic synthesis. The synthesis of alkyl aryl ethers via Pd-catalyzed coupling typically involves the reaction of an aryl halide with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net
The development of specialized, bulky, and electron-rich phosphine ligands has been crucial to the success of these methods. Ligands such as tBuBrettPhos and bulky di-1-adamantyl-substituted bipyrazolylphosphines have enabled the efficient coupling of a wide range of (hetero)aryl bromides and chlorides with primary aliphatic alcohols. These advanced catalytic systems can achieve high yields and exhibit excellent selectivity for the arylation of primary alcohols, even in the presence of secondary or tertiary hydroxyl groups. researchgate.net The methodology is effective for both electron-rich and electron-deficient aryl halides. Recent protocols have also focused on the coupling of various fluorinated alcohols, which are important motifs in pharmaceuticals.
| Aryl Halide | Alcohol Partner | Catalyst System (Pd Source/Ligand) | Key Features | Reference |
|---|---|---|---|---|
| (Hetero)aryl Bromides & Chlorides | Primary Aliphatic Alcohols | Pd(OAc)₂ / Bulky Bipyrazolylphosphine | High yields; selective for primary alcohols. | researchgate.net |
| (Hetero)aryl Bromides | Fluorinated Alcohols | tBuBrettPhos Pd G3 | Short reaction times; excellent functional group tolerance. | |
| (Hetero)aryl Halides | Methanol | Palladacycle Precatalyst | Mild conditions (25-50 °C); wide substrate scope. |
Nucleophilic aromatic substitution (SNAr) is a classical pathway for forming bonds to an aromatic ring. The reaction requires an aryl ring that is activated by at least one strong electron-withdrawing group (such as -NO₂ or -CN) positioned ortho or para to a suitable leaving group (typically a halide). For the synthesis of highly fluorinated aryl ethers, this method is particularly relevant. The fluorine atoms themselves can act as leaving groups, especially when the aromatic ring is sufficiently electron-deficient.
A general and practical route to aryl ethers via SNAr involves the C-O bond formation between an alcohol and a fluorinated aromatic compound. Upon treatment with a strong base like potassium bis(trimethylsilyl)amide (KHMDS), the alcohol is deprotonated to form a potent nucleophile, which then attacks the electron-deficient fluoroarene, displacing a fluoride (B91410) ion. This method is advantageous due to the use of commercially available starting materials and high atom economy.
The scope of this reaction is broad, accommodating a diverse range of fluorinated (hetero)aromatics, including those containing trifluoromethyl (CF₃) and cyano (CN) groups, which further activate the ring toward nucleophilic attack. For instance, pentafluorobenzene (B134492) and various fluorinated pyridines, pyrazines, and quinolines are all suitable substrates for O-arylation with alcohols. This strategy provides efficient access to complex aryl ethers that might be difficult to synthesize using other methods.
The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis as it avoids the pre-functionalization of starting materials (e.g., conversion to halides), leading to more atom- and step-economical processes. Nickel-catalyzed C-H activation has emerged as a powerful tool in this area, owing to nickel's abundance and unique catalytic properties.
While direct C-H alkoxylation of unactivated arenes remains a significant challenge, related nickel-catalyzed C-H/C-O cross-coupling reactions have been developed. One such strategy involves the direct coupling of benzylic alcohol derivatives with fluorobenzenes, mediated by a nickel catalyst. liv.ac.uk This transformation represents a C-H activation at the benzylic position of the alcohol and a C-F activation on the arene, providing a novel route to valuable heteroatom-containing compounds. liv.ac.uk
Other advances in nickel catalysis, while not direct C-H ethoxylation, highlight the metal's versatility in C-O bond formation. Thermal, nickel-catalyzed cross-coupling of (hetero)aryl halides with alcohols has been achieved using a silane (B1218182) reductant, which is proposed to operate via a Ni(I)/Ni(III) catalytic cycle. acs.org Light-promoted nickel catalysis, using a Ni(II)-aryl complex, also enables the etherification of aryl electrophiles with a wide range of alcohols under mild conditions, avoiding the need for strong, moisture-sensitive bases. rsc.org These methods underscore the growing importance of nickel in facilitating challenging C-O bond formations.
Introduction of Halogen Functionalities (Bromine) in Aromatic and Benzylic Systems
Regioselective Bromination Techniques for Aromatic Rings
Electrophilic aromatic bromination is the primary method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction—the specific placement of the bromine atom (ortho, meta, or para)—is governed by the electronic properties of the substituents already present on the ring and the nature of the brominating agent. For a substrate like toluene, the methyl group is an ortho, para-director, meaning electrophilic attack is favored at these positions.
Achieving high regioselectivity, particularly for the para-isomer needed for 4-bromotoluene (B49008), often involves specific catalytic systems or reagents that sterically or electronically favor one position over the other. nih.govresearchgate.net For instance, the use of zeolites as catalysts can enhance para-selectivity in the bromination of toluene. nih.gov Other methods employ N-bromosuccinimide (NBS) in conjunction with catalysts or specific solvents to control the reaction's outcome. researchgate.netorganic-chemistry.org A variety of reagents have been developed to achieve efficient and selective aromatic bromination under mild conditions. organic-chemistry.org
Table 1: Selected Methods for Regioselective Aromatic Bromination
| Reagent/System | Substrate Type | Selectivity | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) / H₂SO₄ | Phenol derivatives | High ortho or para selectivity | researchgate.net |
| Ammonium bromide / Oxone | Activated aromatics | Good yields of monobrominated products | organic-chemistry.org |
| N-Bromosuccinimide (NBS) / Silica gel | Activated aromatics | Good regioselectivity | nih.govresearchgate.net |
| Hexamethylenetetramine–bromine (HMTAB) | Various aromatics | Temperature-dependent selectivity | researchgate.net |
Selective Bromination at Benzylic Positions
Selective bromination of the benzylic carbon—the carbon atom adjacent to an aromatic ring—is typically achieved through a free-radical mechanism. libretexts.org This process is highly regioselective because the benzylic C-H bond is significantly weaker than other alkyl C-H bonds, a consequence of the resonance stabilization of the resulting benzylic radical. libretexts.orgchemistrysteps.commasterorganicchemistry.com
The most common reagent for this transformation is N-bromosuccinimide (NBS), used in the presence of a radical initiator such as light (hν) or a peroxide like benzoyl peroxide. masterorganicchemistry.comjove.com Using NBS is advantageous because it maintains a low, steady concentration of molecular bromine (Br₂), which favors the radical pathway over competing electrophilic addition to the aromatic ring. libretexts.orgmasterorganicchemistry.com This method is ideal for converting 4-bromotoluene into 4-bromobenzyl bromide, a key precursor for the target molecule. prepchem.comguidechem.com
Table 2: Common Conditions for Benzylic Bromination
| Substrate Example | Reagent | Initiator/Solvent | Product | Reference |
|---|---|---|---|---|
| Toluene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide / CCl₄ | Benzyl (B1604629) bromide | masterorganicchemistry.com |
| Ethylbenzene | N-Bromosuccinimide (NBS) | Peroxide | 1-Bromo-1-phenylethane | jove.com |
| 4-Bromotoluene | Bromine (Br₂) | Light (hν) / CCl₄ | 4-Bromobenzyl bromide | prepchem.com |
Synthetic Routes to Fluorine-Containing Building Blocks and Precursors
The synthesis of the 2,3-difluorophenol (B1222669) portion of the target molecule requires specialized methods for introducing fluorine atoms and constructing the desired difluorinated aromatic scaffold.
Modern Methods for Carbon-Fluorine Bond Formation
Forming carbon-fluorine (C-F) bonds is a challenging task in organic synthesis due to the high electronegativity of fluorine and the strength of the resulting bond. acs.org Modern synthetic chemistry has produced several powerful methods to achieve this transformation. These can be broadly categorized into nucleophilic and electrophilic fluorination. researchgate.netresearchgate.net
Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride ion (F⁻). Nucleophilic Aromatic Substitution (S_NAr) is a key method for creating aryl fluorides, where an electron-withdrawing group activates the ring towards attack by a nucleophile like fluoride. nih.govmasterorganicchemistry.combyjus.com Interestingly, in S_NAr reactions, aryl fluorides can themselves be effective substrates, as the highly electronegative fluorine atom activates the ring for attack, and the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.comtotal-synthesis.comchemistrysteps.com
Electrophilic Fluorination: This strategy uses reagents that deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon, such as an enolate or an electron-rich aromatic ring. researchgate.net Reagents like Selectfluor are widely used for this purpose. researchgate.net
Transition Metal-Catalyzed Fluorination: In recent years, metal-catalyzed methods, often using palladium or copper, have emerged as versatile tools for C-F bond formation, enabling the fluorination of a wider range of substrates under milder conditions. acs.orgresearchgate.netyoutube.com
Synthesis of Difluorobenzene Scaffolds
The construction of specifically substituted difluorobenzene rings is crucial for accessing key intermediates. For the target molecule, the required building block is 2,3-difluorophenol.
One effective synthesis of 2,3-difluorophenol starts from commercially available 1,2-difluorobenzene (B135520). chemicalbook.com The process involves a directed ortho-metalation, where n-butyllithium selectively removes a proton adjacent to one of the fluorine atoms at low temperature. The resulting aryllithium species is then trapped with an electrophile, trimethyl borate, to form a boronic ester. Subsequent oxidation of the carbon-boron bond with hydrogen peroxide yields the desired 2,3-difluorophenol. chemicalbook.com
Another established route to difluorobenzenes is the Balz-Schiemann reaction, which converts an aryl diazonium tetrafluoroborate (B81430) salt into an aryl fluoride upon heating or photolysis. jmu.eduoriprobe.com For example, 1,2-difluorobenzene can be prepared from 2-fluoroaniline (B146934) via this method, often enhanced by using continuous flow technology for safety and efficiency. seqens.com
Convergent Synthetic Approaches and Fragment Coupling Strategies
The final step in constructing this compound involves coupling the two previously synthesized fragments: 4-bromobenzyl bromide and 2,3-difluorophenol. The Williamson ether synthesis is the most direct and widely used method for this type of transformation. fluorine1.rufluorine1.ruwikipedia.org
This reaction is a classic example of bimolecular nucleophilic substitution (S_N2). wikipedia.orgmasterorganicchemistry.com The mechanism involves the deprotonation of the hydroxyl group of 2,3-difluorophenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group and forming the desired ether linkage. masterorganicchemistry.com
The reaction is highly efficient because primary halides, such as benzyl halides, are excellent substrates for S_N2 reactions, minimizing competing elimination side reactions. wikipedia.orgmasterorganicchemistry.com The presence of fluorine atoms on the phenol can influence its acidity but generally does not impede the etherification reaction. fluorine1.rufluorine1.ru
Table 3: Typical Reagents for Williamson Ether Synthesis
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Alcohol | 2,3-Difluorophenol | Nucleophile precursor | fluorine1.ru |
| Alkyl Halide | 4-Bromobenzyl bromide | Electrophile | wikipedia.org |
| Base | NaH, K₂CO₃, NaOEt | Deprotonates the alcohol to form the alkoxide/phenoxide | masterorganicchemistry.com |
| Solvent | THF, DMF, Acetonitrile, Ethanol | Provides the medium for the reaction | masterorganicchemistry.com |
Cross-Coupling Reactions in the Assembly of Complex Molecular Architectures (e.g., Sonogashira, Suzuki-Miyaura)
The bromine atom on the benzylic carbon of this compound is the primary site for oxidative addition to a low-valent palladium center, initiating the catalytic cycles of both the Sonogashira and Suzuki-Miyaura reactions. These reactions facilitate the linkage of the benzyl fragment to a wide array of alkynyl or aryl groups, thereby generating a diverse library of molecular structures.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In the context of this compound, the reaction would involve the coupling of the 4-bromobenzyl group with a terminal alkyne. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups. libretexts.org
The general catalytic cycle involves the oxidative addition of the benzyl bromide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org
While specific studies on this compound are not prevalent in the surveyed literature, the reactivity of analogous benzyl bromides is well-documented. For instance, the Sonogashira coupling of various aryl bromides with terminal alkynes is a standard procedure. nih.govorganic-chemistry.org The reaction conditions can be adapted for benzylic substrates, often employing catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with a copper(I) iodide co-catalyst and an amine base such as triethylamine (B128534) or diisopropylamine (B44863) in solvents like THF or DMF. libretexts.org
Interactive Data Table: Representative Conditions for Sonogashira Coupling of Benzyl Bromide Analogs
| Catalyst System (mol%) | Alkyne Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2), CuI (3) | Phenylacetylene | Et₃N | THF | RT | 85 | libretexts.org |
| Pd(OAc)₂ (5), PPh₃ (10), CuI (5) | 1-Heptyne | DIPA | DMF | 60 | 92 | nih.gov |
| PdCl₂(dppf) (3), CuI (5) | Trimethylsilylacetylene | Et₃N | Toluene | 80 | 88 | libretexts.org |
| NiCl₂·6H₂O (10), L4 Ligand (10) | Various Terminal Alkynes | K₃PO₄ | THF | 80 | 75-95 | nih.gov |
This table presents a compilation of representative conditions from studies on analogous benzyl and aryl bromides, illustrating typical parameters for the Sonogashira coupling.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.org This reaction is exceptionally versatile for creating biaryl linkages. For this compound, a Suzuki-Miyaura reaction would couple the 4-bromobenzyl group with a variety of aryl or heteroaryl boronic acids.
The catalytic cycle is similar to the Sonogashira coupling, involving oxidative addition of the benzyl bromide to Pd(0), followed by transmetalation with a boronate species (formed from the boronic acid and a base), and reductive elimination to afford the diarylmethane derivative. libretexts.org A key advantage of the Suzuki-Miyaura reaction is the use of organoboron reagents, which are generally stable, have low toxicity, and their byproducts are easily removed. libretexts.orgnih.gov
Studies on the Suzuki-Miyaura coupling of benzyl halides have demonstrated high efficiency and functional group tolerance. clockss.org For example, the coupling of benzyl bromides with potassium aryltrifluoroborates has been achieved in good yields using catalysts like PdCl₂(dppf)·CH₂Cl₂ with cesium carbonate as the base. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often promoting higher catalytic activity. rsc.org The reaction can be performed in various solvent systems, including mixtures of organic solvents and water.
Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Bromide Analogs
| Catalyst System (mol%) | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2), SPhos (4) | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 | clockss.org |
| PdCl₂(dppf)·CH₂Cl₂ (2) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | THF/H₂O | 77 | 91 | nih.gov |
| Pd₂(dba)₃ (1), XPhos (2) | 2-Thiopheneboronic acid | K₂CO₃ | 1,4-Dioxane | 110 | 85 | nih.gov |
| Pd(t-Bu₃P)₂ (1.5) | Naphthalene-1-boronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 89 | nih.gov |
This table presents a compilation of representative conditions from studies on analogous benzyl halides, illustrating typical parameters for the Suzuki-Miyaura coupling.
The presence of the 2,3-difluorophenoxy group in the target molecule is not expected to interfere with the cross-coupling reactions at the distant 4-bromobenzyl position. The electron-withdrawing nature of the fluorine atoms might have a minor electronic effect, but the primary determinant of reactivity is the C-Br bond of the benzyl moiety. Therefore, the conditions established for other benzyl bromides serve as a reliable foundation for developing synthetic routes to a wide range of derivatives of this compound.
Mechanistic Investigations of Reactions Relevant to 1 4 Bromobenzyl Oxy 2,3 Difluorobenzene Synthesis
Elucidating Mechanistic Pathways in Copper-Catalyzed Aryl Etherification
Copper-catalyzed aryl etherification, commonly known as the Ullmann condensation, is a foundational method for forming C-O bonds. rsc.org Historically, these reactions required harsh conditions, but the development of ligand-assisted protocols has allowed them to proceed under much milder temperatures. acs.orgresearchgate.net The general transformation involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. acs.org Despite its long history, the precise mechanism of the Ullmann reaction has been a subject of extensive debate, with various pathways proposed, including those involving oxidative addition/reductive elimination cycles and radical processes. rsc.orgacs.org
In modern Ullmann-type reactions, the active catalytic species is often a ligated copper(I) complex. The ligand, which can range from simple diamines and phenanthrolines to β-diketones, plays a critical role in modulating the catalyst's activity and selectivity. researchgate.netnih.gov Computational and experimental studies suggest that the catalytic cycle begins with the formation of a Cu(I)-nucleophile (e.g., alkoxide) complex. nih.gov The nature of the intermediates can be complex; in some cases, neutral, three-coordinate trigonal planar structures are formed, while in others, ionic species consisting of a cationic L₂Cu⁺ center and an anionic CuX₂⁻ (where X is the nucleophile) are observed. nih.gov
Density functional theory (DFT) studies have indicated that for the coupling of aryl bromides with alkylamines using 1,3-diketone ligands, the active catalyst is a neutral, three-coordinate Cu(I) complex containing both the ligand and the amine. acs.org The formation of such a neutral intermediate, which balances the charge and coordination sphere of the copper center, is considered key to the success of these reactions. acs.org Anionic copper(I) complexes that are doubly ligated with deprotonated nucleophiles have been shown to be unreactive. acs.org The ligand influences the reaction's selectivity not by controlling the initial formation of the Cu(I)-nucleophile complex, but by affecting the subsequent activation of the aryl halide. nih.gov
The mechanism for the C-O bond-forming step in copper-catalyzed etherification has been debated, with evidence pointing towards both non-radical and radical pathways.
Non-Radical Pathways: The most commonly proposed non-radical mechanism involves an oxidative addition-reductive elimination sequence via a Cu(I)/Cu(III) cycle. acs.orgresearchgate.net In this pathway, the Cu(I)-alkoxide complex undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. This high-valent species then undergoes reductive elimination to form the aryl ether product and regenerate the Cu(I) catalyst. researchgate.netrsc.org Spectroscopic evidence for Cu(III) intermediates has been reported, lending support to this hypothesis. acs.org
Radical Pathways: An alternative mechanism is the radical-nucleophilic aromatic substitution (Sᵣₙ1) pathway. This process is initiated by the transfer of a single electron from a donor to the aryl halide, generating a radical anion. dalalinstitute.com This radical anion then fragments to produce an aryl radical and a halide ion. The aryl radical is subsequently trapped by the nucleophile (alkoxide), and the resulting radical anion transfers its electron to another molecule of aryl halide to propagate the radical chain. dalalinstitute.com Some etherification reactions, particularly those involving aryl methyl sulfones and alcohols, have been shown to proceed via an Sᵣₙ1 mechanism. organic-chemistry.org Distinguishing between these pathways often involves the use of radical trapping agents, which would inhibit an Sᵣₙ1 reaction but not a concerted oxidative addition pathway. digitellinc.com
While copper is traditional for Ullmann reactions, nickel has emerged as a powerful catalyst for cross-coupling, including C-O bond formation. Nickel catalysis often involves single-electron transfer (SET) events and access to paramagnetic oxidation states. The specific redox cycle operative can vary depending on the reaction conditions and ligands.
Ni(I)/Ni(III) Cycle: A prominent redox manifold in nickel-catalyzed aryl etherification is the Ni(I)/Ni(III) cycle, which can be sustained through either photoredox or electrochemical methods. researchgate.netnih.gov This cycle is initiated by the generation of a Ni(I) species, which then reacts with the aryl halide. Mechanistic studies have provided evidence that C(sp²)–heteroatom bond formations often proceed through this self-sustained Ni(I)/Ni(III) cycle. researchgate.netnih.gov The capture of a radical by a Ni(II) complex can also lead to a Ni(III) species, which then undergoes reductive elimination to form the product. acs.org
Ni(0)/Ni(II)/Ni(I)/Ni(III) Cycle: In systems involving C(sp²)-C(sp³) coupling, a more complex cycle involving Ni(0), Ni(I), Ni(II), and Ni(III) species has been proposed. oaepublish.com This pathway is often observed in reductive cross-coupling reactions where a reductant like zinc or manganese is used. oaepublish.com
Ni(II)/Ni(IV) Cycle: The Ni(II)/Ni(IV) redox couple is another possibility, often promoted by the use of strong oxidants. While less common for C-O bond formation, it is a known pathway in other nickel-catalyzed cross-couplings. The use of bystander F⁺ oxidants has been explored to enable selective reductive elimination from high-valent metal centers, which could be relevant to promoting challenging C-O bond formations from a Ni(IV) intermediate. nih.govacs.org
| Redox Cycle | Key Oxidation States | Typical Initiation | Key Mechanistic Steps | Relevance to C-O Formation |
|---|---|---|---|---|
| Ni(I)/Ni(III) | Ni(I), Ni(III) | Photoredox, Electrochemistry | Oxidative addition to Ni(I), Reductive elimination from Ni(III) | Demonstrated for aryl etherification. researchgate.netnih.gov |
| Ni(0)/Ni(II) | Ni(0), Ni(II) | Reduction of Ni(II) precursor | Oxidative addition to Ni(0), Reductive elimination from Ni(II) | Classic cross-coupling cycle, though C-O elimination from Ni(II) can be slow. acs.org |
| Ni(II)/Ni(IV) | Ni(II), Ni(IV) | Oxidation of Ni(II) | Oxidative addition to Ni(II), Reductive elimination from Ni(IV) | Less common; may be enabled by strong oxidants to promote challenging eliminations. nih.govacs.org |
Reductive Elimination Processes in Carbon-Oxygen Bond Formation
Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. libretexts.org It involves the formation of a new bond between two ligands on the metal center, with a concurrent reduction in the metal's oxidation state by two. For C-O bond formation, this step can be challenging compared to C-C or C-N bond formation. acs.org
The rate and efficiency of reductive elimination are influenced by several factors. Electron-rich ancillary ligands and electron-poor metal centers tend to accelerate the reaction. libretexts.org Steric bulk on the ligands can also promote reductive elimination by relieving steric strain in the transition state. libretexts.org For instance, studies on palladium complexes show that monomeric, T-shaped arylpalladium alkoxide complexes ligated by bulky phosphines can undergo reductive elimination to form ethers. nih.gov Kinetic data from these systems indicate that the elimination can occur directly from a three-coordinate complex without prior ligand association or dissociation. nih.gov
In nickel systems, C(sp³)-O reductive elimination has been shown to be feasible from high-valent species. The use of F⁺ oxidants can promote the formation of dialkyl ethers from a high-valent nickel center, a transformation that is otherwise difficult. acs.org The exact nature of the species undergoing reductive elimination can be elusive, but evidence often points to high-valent intermediates, such as Ni(III), as being more prone to C-O bond formation than their lower-valent Ni(II) counterparts. acs.orgacs.org
| Factor | Effect on Reaction Rate | Rationale | Example |
|---|---|---|---|
| Metal Oxidation State | Higher state often faster (e.g., Ni(III) > Ni(II)) | The metal center is more electrophilic and has a greater driving force to accept electrons. | C-O elimination from Ni(III) is more efficient than from Ni(II) complexes. acs.org |
| Ancillary Ligands | Electron-donating ligands accelerate | The ligands lose electron density during the process, which is favored by electron-rich groups. libretexts.org | Bulky, electron-rich phosphines promote etherification at palladium centers. nih.gov |
| Steric Hindrance | Increased bulk can accelerate | Release of the coupled product alleviates steric strain around the metal center. libretexts.org | Reductive elimination of alkanes follows the trend C-C > C-H > H-H, paralleling steric demands. libretexts.org |
| Nature of Nucleophile | Alkoxides are generally slower than amides | Differences may arise from basicity, polarizability, or thermodynamic driving forces. nih.gov | Reductive elimination from Pd-alkoxide complexes is slower than from analogous Pd-amido complexes. nih.gov |
Mechanistic Insights into Nucleophilic Substitution in Fluorinated Aromatics
The presence of highly electronegative fluorine atoms on an aromatic ring, as in 2,3-difluorobenzene, activates it towards nucleophilic aromatic substitution (SₙAr). nih.gov This pathway offers a transition-metal-free alternative for forming C-O bonds. The SₙAr mechanism is a two-step addition-elimination process. wikipedia.orgmasterorganicchemistry.com First, a nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate. masterorganicchemistry.com In the second step, the leaving group is expelled, and aromaticity is restored. youtube.com The presence of electron-withdrawing groups, such as fluorine atoms or nitro groups, is crucial as they stabilize the negatively charged intermediate. wikipedia.org
The resonance-stabilized anionic σ-complex formed during an SₙAr reaction is known as a Meisenheimer complex. wikipedia.org First identified by Jakob Meisenheimer in 1902, these species have long been considered key intermediates in the SₙAr pathway. bris.ac.uk Their stability is highly dependent on the number and position of electron-withdrawing groups on the aromatic ring. researchgate.net For example, nitro groups positioned ortho or para to the site of nucleophilic attack are particularly effective at stabilizing the negative charge through resonance. wikipedia.org
While Meisenheimer complexes are often depicted as distinct intermediates, recent evidence suggests that in some cases, they may be better described as transition states or very short-lived "hidden intermediates". researchgate.netnih.govrsc.org Whether the reaction proceeds through a stable intermediate or a more concerted pathway depends on factors like the nature of the leaving group and the stability of the anionic complex. bris.ac.ukbris.ac.uk Reactions involving highly activating nitro groups and poor leaving groups like fluoride (B91410) are more likely to proceed via a detectable Meisenheimer complex. For less activated systems, a concerted mechanism where bond formation and bond breaking occur more simultaneously may be operative. bris.ac.uk
| Factor | Influence | Mechanism |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Strongly accelerate the reaction. | EWGs (e.g., -NO₂, -CN, -F) stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the first (rate-determining) step. masterorganicchemistry.com |
| Position of EWGs | Ortho and para positions provide the greatest stabilization. | The negative charge can be delocalized directly onto the EWG through resonance. Meta-positioned groups offer only inductive stabilization. wikipedia.org |
| Leaving Group | Rate depends on the first step (attack), not the second (expulsion). Halogen reactivity is often F > Cl > Br > I. | The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com |
| Nucleophile | A more potent nucleophile increases the reaction rate. | The rate-determining step is the nucleophilic attack on the aromatic ring. |
Correlation of Electronic and Steric Properties with Reaction Mechanisms and Rates
The synthesis of diaryl ethers and aryl benzyl (B1604629) ethers, such as 1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene, is typically achieved through nucleophilic aromatic substitution (SNAr). The mechanism and rate of these reactions are profoundly influenced by the electronic and steric properties of the substituents on both the aromatic electrophile and the nucleophile. Historically, SNAr reactions were believed to proceed universally through a two-step addition-elimination sequence involving a discrete Meisenheimer intermediate. However, recent kinetic and computational studies have revealed that many SNAr reactions, previously assumed to be stepwise, are in fact concerted or exist on a mechanistic continuum between the two extremes. nih.govrsc.orgsemanticscholar.org
Electronic Effects:
The rate of nucleophilic aromatic substitution is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are crucial for activating the ring towards attack by a nucleophile.
Activation of the Aromatic Ring: In the context of synthesizing this compound, the two fluorine atoms on the phenyl ring serve as potent activating groups. Their strong inductive electron-withdrawing effect (-I) polarizes the C-F bonds and reduces the electron density of the aromatic ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. Furthermore, EWGs stabilize the negatively charged transition state and any potential Meisenheimer complex, thereby lowering the activation energy of the reaction. nih.gov The presence of multiple EWGs, like the two fluorine atoms, significantly enhances the reaction rate compared to a non-activated ring.
Influence of Nucleophile Electronics: The nucleophile in this synthesis is the 4-bromobenzyl alkoxide. The bromine atom on the benzyl ring, being an EWG, has a modest electronic influence. It slightly reduces the electron density on the benzene (B151609) ring and, through inductive effects, can marginally decrease the nucleophilicity of the alkoxide oxygen. However, this effect is generally less pronounced than the activating effects of substituents on the electrophilic aromatic ring.
The impact of electronic effects on reaction rates can be illustrated by comparing the relative rates of a model SNAr reaction with different substituents on the aryl halide.
Table 1: Illustrative Relative Rates of a Model SNAr Reaction (Ar-F + Nu- → Ar-Nu + F-) as a Function of Electronic Effects of a Para-Substituent.
| Para-Substituent on Aryl Fluoride | Hammett Parameter (σp) | General Electronic Effect | Illustrative Relative Rate |
|---|---|---|---|
| -NO2 | +0.78 | Strongly Electron-Withdrawing | 7 x 107 |
| -CN | +0.66 | Strongly Electron-Withdrawing | 1 x 106 |
| -Br | +0.23 | Weakly Electron-Withdrawing | 5 x 102 |
| -H | 0.00 | Neutral | 1 |
| -OCH3 | -0.27 | Electron-Donating | < 1 |
Steric Effects:
Steric hindrance plays a significant role in determining the rate and regioselectivity of SNAr reactions. The size and position of substituents on both reactants can impede the approach of the nucleophile to the reaction center.
Hindrance at the Reaction Center: For this compound, the fluorine atom at the 2-position (ortho to the site of substitution) introduces steric hindrance. This can slow the reaction rate compared to an analogous substitution at a para-position, which is less sterically encumbered. While fluorine is a relatively small atom, any ortho-substituent will present a greater steric barrier than a meta- or para-substituent.
Influence of Nucleophile Size: The 4-bromobenzyl alkoxide nucleophile is moderately bulky. The steric demands of the nucleophile can influence its ability to approach a sterically crowded electrophilic center.
The interplay between steric hindrance and substituent position is a critical factor, as shown in the following illustrative table.
Table 2: Illustrative Relative Rates for the Reaction of Sodium Methoxide with Fluoronitrobenzenes, Demonstrating Steric Effects.
| Substrate | Position of -NO2 Group | Steric Environment | Illustrative Relative Rate |
|---|---|---|---|
| 1-Fluoro-4-nitrobenzene | Para | Least Hindered | 100 |
| 1-Fluoro-2-nitrobenzene | Ortho | Moderately Hindered | 30 |
| 1-Fluoro-2,6-dinitrobenzene | Di-ortho | Most Hindered | 1 |
Note: In this specific example, the electronic activation from a second nitro group is overcome by the severe steric hindrance.
Correlation with Reaction Mechanism:
The electronic and steric properties of the reactants not only affect the reaction rate but also determine whether the reaction proceeds through a stepwise or a concerted mechanism.
Stepwise (Addition-Elimination) Mechanism: This classical mechanism is favored in systems with very strong electron-withdrawing groups (such as -NO2) that can effectively stabilize the formal negative charge of the resulting Meisenheimer complex. nih.govsemanticscholar.org
Concerted (cSNAr) Mechanism: A concerted mechanism, where bond formation and bond cleavage occur in a single transition state, is increasingly recognized as common. semanticscholar.org This pathway is more likely when the aromatic ring is less activated or when the leaving group is better (e.g., Cl, Br). nih.govresearchgate.net Computational studies suggest that for many systems, particularly those involving aryl fluorides and azole nucleophiles, the reaction proceeds through a borderline mechanism on a continuum between the two ideal states. rsc.org
For the synthesis of this compound from a precursor like 1,2,3-trifluorobenzene (B74907) and 4-bromobenzyl alkoxide, the two fluorine atoms provide strong electronic activation. However, the absence of a supremely stabilizing group like a nitro group, combined with the moderate steric hindrance, suggests the mechanism could be concerted or borderline, rather than a distinct two-step process.
Table 3: Correlation of Substituent Properties with SNAr Mechanism and Rate.
| Property | Condition | Effect on Rate | Favored Mechanism |
|---|---|---|---|
| Electronic | Strong Electron-Withdrawing Groups (e.g., -NO2, -CN) | Greatly Increases | Stepwise (Meisenheimer) |
| Moderate Electron-Withdrawing Groups (e.g., -F, -Cl) | Moderately Increases | Concerted / Borderline | |
| Steric | Substituents para to Leaving Group | Favored | - (Rate effect) |
| Substituents ortho to Leaving Group | Disfavored | - (Rate effect) | |
| Leaving Group | Poor (e.g., -F) | Slower (but activates ring) | Can be Stepwise or Concerted |
| Good (e.g., -Cl, -Br) | Faster | More likely Concerted |
Advanced Spectroscopic Characterization Methodologies for Fluorinated Aryl Ethers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. For a comprehensive analysis of 1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy, supplemented by multi-dimensional techniques, is required for an unambiguous structural assignment.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy of this compound would reveal distinct signals corresponding to the aromatic protons on both the difluorophenyl and bromobenzyl rings, as well as the benzylic methylene (B1212753) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning each proton to its specific position in the molecule.
Due to the lack of specific experimental data in the public domain for this compound, a hypothetical ¹H NMR data table is presented below for illustrative purposes, based on known chemical shift ranges for similar structural motifs.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4' (of bromobenzyl) | 7.50 | d | 8.0 | 2H |
| H-3' (of bromobenzyl) | 7.28 | d | 8.0 | 2H |
| H-4, H-5, H-6 (of difluorophenyl) | 6.90 - 7.10 | m | - | 3H |
| -OCH₂- | 5.10 | s | - | 2H |
Note: This table is a hypothetical representation and is not based on experimental results.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons bonded to fluorine or oxygen appearing at higher chemical shifts (downfield). The coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling) provides additional structural information.
A hypothetical ¹³C NMR data table is provided below to illustrate the expected signals.
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C-1 (C-O) | 150.0 | dd |
| C-2 (C-F) | 148.0 | d |
| C-3 (C-F) | 145.0 | d |
| C-1' (C-CH₂) | 136.0 | - |
| C-4' (C-Br) | 122.0 | - |
| Aromatic C-H | 115.0 - 130.0 | m |
| -OCH₂- | 71.0 | - |
Note: This table is a hypothetical representation and is not based on experimental results.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine-Containing Moieties
Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. ucla.edu For this compound, the two fluorine atoms on the phenyl ring are in different chemical environments and would be expected to show distinct signals. The chemical shifts and coupling constants (¹⁹F-¹⁹F and ¹⁹F-¹H) are diagnostic for the substitution pattern of the fluorinated ring.
A hypothetical ¹⁹F NMR data table is presented below.
| Fluorine Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-2 | -140.0 | d | 20.0 (F-F) |
| F-3 | -155.0 | d | 20.0 (F-F) |
Note: This table is a hypothetical representation and is not based on experimental results.
Multi-dimensional NMR Techniques for Elucidating Intramolecular Interactions
To definitively assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between coupled nuclei, providing unambiguous evidence for the connectivity of atoms within the molecule. For instance, an HMBC experiment would show a correlation between the benzylic methylene protons (-OCH₂-) and the carbon atom of the difluorophenyl ring to which the oxygen is attached (C-1), confirming the ether linkage.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.
For this compound, characteristic absorption bands would be expected for the C-O-C ether linkage, the aromatic C-H and C=C bonds, the C-F bonds, and the C-Br bond.
A hypothetical IR data table is shown below.
| Vibrational Mode | Hypothetical Frequency (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch (-CH₂-) | 2950-2850 | Medium |
| Aromatic C=C stretch | 1600-1450 | Medium-Strong |
| C-O-C stretch (ether) | 1250-1050 | Strong |
| C-F stretch | 1200-1000 | Strong |
| C-Br stretch | 700-500 | Medium-Strong |
Note: This table is a hypothetical representation and is not based on experimental results.
Correlation of Vibrational Frequencies with Molecular Structure and Conformation
The precise frequencies of the vibrational modes in the IR spectrum are sensitive to the molecular structure and conformation. For example, the position of the C-O-C stretching vibration can provide information about the conformation around the ether linkage. The pattern of absorption bands in the "fingerprint" region (below 1500 cm⁻¹) is unique to the molecule and can be used to confirm its identity by comparison with a reference spectrum. The presence of strong absorptions corresponding to the C-F bonds would be a key indicator of the fluorinated nature of the aryl ring.
Mass Spectrometry (MS) for Molecular Identity and Mechanistic Studies
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound. It is also instrumental in deducing fragmentation patterns, which can help confirm the compound's structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a molecule by providing highly accurate mass measurements. For this compound, HRMS is essential to differentiate it from other isomers or compounds with the same nominal mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.
While specific experimental HRMS data for this compound is not available in the searched literature, the theoretical exact masses for the primary isotopic ions can be calculated. These values serve as a benchmark for experimental verification.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₃H₉BrF₂O
| Ion Formula | Isotope Composition | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₃H₉⁷⁹BrF₂O | 313.9804 |
This table presents theoretical values and awaits experimental confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Trapping Reactive Intermediates
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or thermally labile molecules. While this compound is a neutral molecule, ESI-MS can be employed to study its interactions or reactions in solution. For instance, it can be used to detect and characterize non-covalent complexes or reactive intermediates formed during chemical reactions. A study on related N-bromobenzyl-substituted compounds demonstrated the utility of ESI-MS in analyzing complex organic molecules without the degradation that can occur with harder ionization methods. This suggests that ESI-MS would be a suitable method for confirming the molecular weight of this compound and studying its potential reactions in solution.
X-ray Crystallography for Definitive Solid-State Structural Determination
To date, the specific crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly available resources. However, analysis of a structurally related compound, C₂₄H₂₀F₂O₄, which also contains difluorophenyl ether moieties, reveals key structural features that might be anticipated in the target compound. In the reported structure of C₂₄H₂₀F₂O₄, the molecule crystallizes in the triclinic space group P-1. This type of detailed structural information, once obtained for this compound, would definitively establish its molecular geometry and intermolecular interactions in the solid state.
Table 2: Anticipated Crystallographic Data Collection Parameters
| Parameter | Expected Value/Type |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) |
| Temperature (K) | 100 or 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
This table is a projection based on common practices for small organic molecules and awaits experimental data for the specific compound.
Structure Activity Relationship Sar Methodologies in Bromo Difluoro Benzyl Ether Systems
Methodological Approaches to Investigate the Influence of Halogenation (Bromine and Fluorine) on Molecular Behavior
The introduction of halogens, such as bromine and fluorine, into a molecular scaffold is a common strategy in drug design to modulate a compound's physicochemical and biological properties. ump.edu.plump.edu.pl These modifications can influence a molecule's potency, selectivity, and pharmacokinetic profile. researchgate.net
Key Effects of Halogenation:
Steric and Electronic Effects: Halogens are introduced to leverage their size and electronic characteristics to fit into the active sites of target proteins or enzymes. researchgate.net The high electronegativity of fluorine, for instance, can alter the dipole moment and pKa of a molecule. nih.gov
Halogen Bonding: Chlorine, bromine, and iodine can form directional interactions known as halogen bonds with electron-donating groups, acting as Lewis acids. acs.org This interaction can enhance binding affinity and specificity. acs.orgacs.org
Metabolic Stability: Fluorine substitution can block sites susceptible to metabolic oxidation, thereby increasing a drug's stability and duration of action. nih.gov
Interactive Data Table: Properties of Halogens in Drug Design
| Halogen | Pauling Electronegativity | van der Waals Radius (Å) | Covalent Radius (Å) | Key Features in SAR |
| Fluorine | 3.98 | 1.47 | 0.64 | High electronegativity, small size, can enhance metabolic stability. nih.govnih.gov |
| Bromine | 2.96 | 1.85 | 1.14 | Forms strong halogen bonds, can increase therapeutic activity. ump.edu.plump.edu.pl |
The position of halogen substituents on an aromatic ring significantly impacts a molecule's interaction with its biological target and its chemical reactivity. This phenomenon, known as positional isomerism, is a critical consideration in SAR studies.
The specific placement of halogens can dictate the molecule's ability to form key interactions, such as halogen bonds, within a receptor's binding pocket. rsc.org For example, the orientation of a bromine atom can determine its effectiveness in forming a halogen bond with an electron-rich residue on a protein. ump.edu.plump.edu.pl Furthermore, the position of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and how it is recognized by enzymes. acs.org
Research has shown that the substitution pattern of halogens on a phenyl ring can lead to different biological activities. For instance, in a series of N-substituted benzyl (B1604629)/phenyl acetamides, a 3-bromo substituted compound showed the most potent inhibitory activity against HIV-1 compared to its 2-bromo counterpart. nih.gov This highlights the importance of positional isomerism in determining biological efficacy.
The introduction of fluorine atoms into an aromatic system, such as a benzene (B151609) ring, has profound effects on the molecule's electronic properties and conformational preferences. These changes are primarily driven by fluorine's high electronegativity and the strength of the carbon-fluorine bond. nih.govnih.gov
Electronic Effects:
Inductive Effects: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which can stabilize molecular orbitals and lower their energy levels. nih.gov This can lead to an increase in the acidity of nearby functional groups. nih.gov
Aromaticity: Fluorine substitution can influence the aromaticity of a benzene ring. While some studies suggest that fluorination can increase the aromatic character, others indicate a weakening effect. acs.orgelsevierpure.com This is due to the interplay between fluorine's inductive and mesomeric (resonance) effects. nih.gov The substitution of fluorine atoms onto a benzene ring introduces new π-orbitals that are lower in energy than the original aromatic orbitals. acs.org
Molecular Electrostatic Potential: The presence of fluorine atoms significantly alters the electron density distribution, leading to more positive electrostatic potentials on the benzene ring. nih.gov
Conformational Preferences:
The small size of the fluorine atom allows it to be well-tolerated in various binding pockets, often blocking sites of metabolic oxidation without causing significant steric hindrance. nih.gov
In some cases, fluorine substitution can lead to specific conformational preferences. For example, in a study of adamantane–thiourea derivatives, the fluoro derivative adopted a stable low-energy anti–syn conformation. nih.gov
Systematic Evaluation of the Benzyl Ether Moiety in Scaffold Design
Role in Bioactivity:
Structural Scaffold: The ether linkage provides a flexible yet stable connection between different parts of a molecule, allowing for the optimal positioning of other functional groups. american.edu
Modulation of Properties: The benzyl ether moiety can be readily modified with various substituents on the aromatic ring to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. nih.gov For example, the introduction of a p-methoxy group can facilitate oxidative cleavage. organic-chemistry.org
Use as a Protecting Group:
Benzyl ethers are stable under a wide range of reaction conditions, making them effective protecting groups for hydroxyl functions. nih.gov They are typically introduced via the Williamson ether synthesis. organic-chemistry.orgyoutube.com
Cleavage of the benzyl ether can be achieved through methods like catalytic hydrogenolysis, although this can be incompatible with certain functional groups. nih.gov Milder, more selective deprotection methods are continually being developed. nih.govresearchgate.net
Recent research has also explored the use of cationic poly(benzyl ether)s as self-immolative antimicrobial polymers, which depolymerize into smaller, biologically active molecules upon a specific trigger. nih.gov This highlights the ongoing innovation in the application of the benzyl ether scaffold.
Comparative SAR Studies with Structurally Related Aryl Halide and Fluorinated Derivatives
Comparative Structure-Activity Relationship (SAR) studies are essential for understanding the specific contributions of different halogen substitutions to the biological activity of a molecule. nih.gov By systematically replacing one halogen with another (e.g., bromine with fluorine) or comparing halogenated derivatives to their non-halogenated parent compounds, researchers can dissect the influence of steric, electronic, and hydrophobic effects. researchgate.netnih.govrjraap.com
Key Findings from Comparative Studies:
Influence on Binding Affinity: The introduction of different halogens can significantly alter binding affinity. For example, replacing a chlorine atom with a bromine or iodine atom can lead to stronger halogen bonds, potentially increasing potency. acs.org
Impact on Conformation: The size and electronic nature of the halogen can affect the preferred conformation of a molecule. Studies on adamantane–thiourea derivatives showed that while the parent and fluoro derivatives adopted a stable anti–syn conformation, the bromo and chloro derivatives adopted a different, higher-energy conformation. nih.gov
Modulation of Intermolecular Interactions: Hirshfeld surface analysis has revealed that halogen substituents can alter the landscape of intermolecular contacts in the solid state. In some cases, halogen atoms reduce the contribution of H···H contacts, with H···X (where X is a halogen) contacts compensating for this reduction. nih.gov
Effect on Biological Activity: In a series of pyrazolobenzothiazine derivatives, compounds with a 3-bromo substituent on the phenyl ring exhibited the most potent anti-HIV-1 activity, outperforming the 2-bromo and other substituted analogues. nih.gov This underscores the importance of both the type of halogen and its position.
These comparative analyses provide a detailed picture of how subtle changes in halogenation can lead to significant differences in molecular behavior and biological function, guiding the rational design of more effective and selective therapeutic agents.
In Silico Approaches in SAR Studies (e.g., molecular docking, computational predictions of molecular interactions)
In silico methods, which utilize computer simulations, have become indispensable tools in modern drug discovery and Structure-Activity Relationship (SAR) analysis. collaborativedrug.comnih.gov These computational approaches allow for the rapid screening of large compound libraries, prediction of binding affinities, and visualization of molecular interactions, thereby accelerating the design and optimization of lead compounds. nih.govyoutube.com
Common In Silico Techniques:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and potential interactions. nih.govresearchgate.netimpactfactor.org For example, docking studies have been used to explain the different activities of benzyl ether derivatives based on their fit within the S1P₁ receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. wikipedia.org These models can then be used to predict the activity of new, unsynthesized molecules.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the complex and the nature of the interactions. arxiv.org
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. researchgate.net
Applications in Halogenated Systems:
Computational studies have been crucial in understanding the nature of halogen bonding and its contribution to molecular recognition. rsc.org
Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and conformational preferences of fluorinated compounds. arxiv.orgresearchgate.net
In silico screening of flavonoid libraries has helped identify potential inhibitors of SARS-CoV-2 main protease. nih.gov
Computational analyses have been used to probe the effect of halogen substituents on intermolecular contacts and crystal packing in adamantane–thiourea derivatives. nih.gov
These computational tools, when used in conjunction with experimental data, provide a powerful platform for rational drug design and the elucidation of complex SAR trends. researchgate.netlboro.ac.uk
Advanced Applications and Future Research Directions
1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene as a Precursor and Synthetic Intermediate
The utility of this compound in organic synthesis is primarily derived from its distinct reactive sites. The bromine atom on the benzyl (B1604629) group and the activated positions on the difluorinated ring allow for a variety of chemical transformations. This makes it a valuable intermediate for constructing more complex molecular architectures.
The presence of both bromine and fluorine atoms on the benzene (B151609) ring of related compounds provides a unique combination of properties highly sought after in synthetic chemistry. The strong carbon-fluorine bond can enhance the metabolic stability of molecules, a desirable trait in medicinal chemistry. The bromine atom serves as a versatile handle for various coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse functional groups.
For instance, the precursor 1-bromo-2,3-difluorobenzene (B1273032) is used in the synthesis of potent, orally active Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. chemicalbook.com It is also a key intermediate for liquid crystals and other pharmaceutical compounds. chemicalbook.com The reactivity of the bromine atom allows for its conversion into other functional groups, a common strategy in multi-step organic synthesis. innospk.com
The synthesis of related aryl ethers often involves coupling reactions between arenes with leaving groups and alcohols. sioc-journal.cn Traditional methods like the Williamson ether synthesis can be challenging for complex molecules, leading to the development of more advanced transition-metal-catalyzed cross-coupling reactions. nih.gov
Potential in the Rational Design of Novel Organic Molecules
The structural features of this compound make it a significant component in the rational design of new organic molecules with specific functionalities. oup.com The strategic placement of fluorine atoms can profoundly influence a molecule's physical, chemical, and biological properties. oup.com
Development of Molecular Scaffolds for Advanced Chemical Research
Molecular scaffolds are core structures upon which new molecules are built. This compound serves as an excellent scaffold due to its combination of a flexible ether linkage and two distinct aromatic rings with different substitution patterns. This allows for systematic modifications to explore structure-activity relationships.
Fluorinated building blocks are crucial in this context. oup.com The introduction of fluorine can alter properties such as lipophilicity and metabolic stability, which is particularly important in the development of pharmaceuticals and agrochemicals. innospk.comoup.com The difluorinated benzene moiety of the title compound can be considered a key element of a molecular scaffold, providing a rigid core that can be further functionalized.
Exploration in Materials Science and Engineering (focusing on chemical design principles)
Fluorinated polymers, for example, are known for their exceptional chemical resistance, thermal stability, and low friction coefficients. mdpi.com While this compound is a small molecule, the design principles derived from its structure are applicable to the development of larger, high-performance polymers. The presence of the difluorophenyl ether structure can be a key component in creating materials with tailored properties. sibran.ru For instance, fluorinated materials are being investigated for their use in liquid crystals and as liquid dielectrics. innospk.comsibran.ru
Research into Fluorinated Ethers with Tailored Properties for Specific Applications
Fluorinated ethers as a class of compounds are of significant interest due to their unique properties. The substitution of hydrogen with fluorine atoms can lead to improved thermal stability, resistance to oxidation, and altered electrophysical characteristics. sibran.ru These properties make them suitable for use as stable oils, lubricants, and dielectrics in machinery. sibran.ru
Research has focused on synthesizing fluorinated ethers with specific, tailored properties. For example, mono-fluorinated ethers have been developed as electrolytes for all-climate lithium-ion batteries, demonstrating high ionic conductivity and stability over a wide temperature range. nih.gov The design of these molecules often involves careful consideration of the degree and position of fluorination to achieve the desired balance of properties. nih.gov Partially fluorinated ethers are also valuable as intermediates for the synthesis of perfluorinated compounds, which have even greater stability. sibran.ru
The synthesis of these tailored ethers often relies on the reaction of alcohols or phenols with perfluoroolefins. sibran.ru The development of new synthetic methods remains an active area of research to create a wider variety of fluorinated ethers for diverse applications.
Future Perspectives and Challenges in Organofluorine Chemistry and Aryl Ether Synthesis
Organofluorine chemistry is a rapidly expanding field with significant future potential. oup.comnumberanalytics.com Key future directions include the development of more sustainable and environmentally friendly methods for synthesizing fluorinated compounds and the creation of new materials for energy and biomedical applications. numberanalytics.com Computational modeling is expected to play an increasingly important role in predicting the properties of new fluorinated materials and guiding their design. numberanalytics.com
However, challenges remain. The synthesis of organofluorine compounds can be complex, and there is a need for more efficient and selective fluorination methods. oup.comnumberanalytics.com Similarly, the synthesis of aryl ethers, while a long-established field, still faces challenges, particularly in creating sterically hindered ethers or when using substrates with sensitive functional groups. nih.govrsc.orgresearchgate.net Traditional methods often require harsh conditions, and while modern catalytic systems have improved the process, there is still a need for more general and milder reaction conditions. sioc-journal.cnnih.govrsc.org
Future research will likely focus on overcoming these synthetic hurdles. Innovations in catalysis, such as the use of organophotoredox catalysis for C-F bond activation, are opening up new pathways to previously inaccessible fluorinated molecules. acs.org The development of novel reagents and reaction conditions for aryl ether formation continues to be an important goal. nih.gov Addressing these challenges will be crucial for fully realizing the potential of compounds like this compound and the broader classes of organofluorine compounds and aryl ethers.
Q & A
Basic: What are the primary synthetic routes for 1-((4-Bromobenzyl)oxy)-2,3-difluorobenzene, and what parameters critically influence yield and purity?
Answer:
The synthesis typically involves halogenation and etherification steps. A common approach includes:
Halogenation : Introducing bromine at the 4-position of benzyl alcohol derivatives using Br₂ with Fe catalysts (~80°C, 75% yield) .
Etherification : Coupling the brominated intermediate with 2,3-difluorophenol via NaH/THF at 60°C (65% yield) .
Critical parameters:
- Temperature control to avoid side reactions (e.g., dehalogenation).
- Solvent choice (polar aprotic solvents like THF enhance nucleophilicity).
- Purification : Gas chromatography (GC) and NMR are used to monitor purity .
Basic: How is the molecular structure and purity of this compound confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- H NMR identifies proton environments (e.g., benzyl CH₂ at δ 4.8–5.2 ppm).
- F NMR confirms fluorine positions (δ -110 to -150 ppm for aryl-F) .
- Gas Chromatography (GC) : Quantifies purity (>95% typical) and detects volatile by-products .
- Mass Spectrometry (MS) : Validates molecular weight (M⁺ at m/z 316) .
Advanced: How can computational chemistry aid in understanding the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Predicts electronic effects of fluorine and bromine substituents.
- Molecular Docking : Models binding affinity to biological targets (e.g., BACE1 inhibition in Alzheimer’s research) .
Advanced: What strategies optimize synthesis to minimize by-products and improve scalability?
Answer:
- Design of Experiments (DoE) : Varies temperature, solvent, and catalyst ratios to identify optimal conditions (e.g., THF vs. DMF for etherification) .
- Catalyst Screening : Transition metals (Pd, Cu) enhance coupling efficiency in halogen exchange reactions .
- By-Product Analysis : GC-MS identifies dimers or dehalogenated species, guiding process adjustments .
Application: What role do fluorine atoms play in the compound’s medicinal chemistry applications?
Answer:
- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life .
- Binding Affinity : Electron-withdrawing effects enhance interactions with enzyme active sites (e.g., BACE1 inhibition) .
- Lipophilicity : Fluorine’s hydrophobicity improves blood-brain barrier penetration in CNS drug candidates .
Advanced: How does the electronic environment of the benzene ring influence substitution reactions?
Answer:
- Electrophilic Aromatic Substitution (EAS) :
- Bromine and fluorine direct incoming nucleophiles to meta/para positions.
- Regioselectivity Table :
| Position | Substituent | Directing Effect |
|---|---|---|
| 1 | O-(4-BrBz) | Ortho/para |
| 2,3 | F | Meta |
Basic: What analytical techniques are essential for characterizing intermediates during synthesis?
Answer:
- Thin-Layer Chromatography (TLC) : Tracks reaction progress using hexane:EtOAc (3:1) as mobile phase .
- High-Performance Liquid Chromatography (HPLC) : Separates polar intermediates (e.g., hydroxylated by-products) .
- Infrared Spectroscopy (IR) : Confirms functional groups (C-Br stretch at 550–600 cm⁻¹) .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Solvent Recovery : THF and DMF require energy-intensive distillation for reuse .
- Exothermic Reactions : Halogenation steps need controlled cooling to prevent runaway reactions .
- Regulatory Compliance : Handling bromine (toxic) and fluorine (corrosive) demands specialized equipment .
Application: How is this compound utilized in materials science research?
Answer:
- Liquid Crystals : The rigid aromatic core and fluorine substituents enhance thermal stability in display technologies .
- Polymer Additives : Bromine acts as a flame retardant in epoxy resins .
Advanced: What mechanistic insights explain discrepancies in reported reaction yields?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
